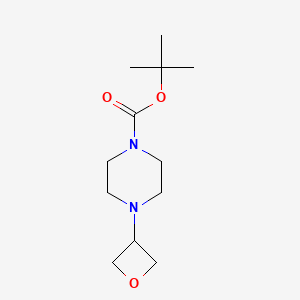

Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate

概述

描述

Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₂₂N₂O₃ and a molecular weight of 242.31 g/mol . This compound is often used as a building block in organic synthesis due to its unique structure, which includes both an oxetane ring and a piperazine ring .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with oxetane derivatives under basic conditions. For instance, one method involves the nucleophilic displacement of a bromine atom in tert-butyl bromoacetate with the secondary amine of Boc-protected piperazine using triethylamine as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

化学反应分析

Types of Reactions

Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The oxetane ring can be opened by nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Reductive amination: The piperazine ring can participate in reductive amination reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Triethylamine: Used as a base in nucleophilic substitution reactions.

Hydrazine hydrate: Used in the preparation of hydrazino derivatives.

Acids and bases: Used for hydrolysis reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid.

科学研究应用

Medicinal Chemistry

Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate has been investigated for its role as a pharmaceutical intermediate and its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that derivatives of piperazine can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, compounds similar to this compound have been tested for their effectiveness against specific cancer cell lines, demonstrating significant cytotoxicity at certain concentrations .

Neurological Applications

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Studies have highlighted its interaction with neurotransmitter systems, which could lead to developments in treatments for conditions such as anxiety and depression .

Pharmacology

The pharmacological profile of this compound is characterized by its ability to modulate various biochemical pathways.

Targeting Apolipoprotein E4

One significant application involves its interaction with apolipoprotein E4 (ApoE4), a protein implicated in Alzheimer's disease. The compound has been shown to bind to the amino-terminal region of ApoE4, potentially blocking pathways that lead to neurodegeneration . This mechanism highlights its promise as a therapeutic agent in neurodegenerative diseases.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may have anti-inflammatory effects. By modulating cytokine production and immune response pathways, it could serve as a treatment option for inflammatory conditions .

Material Science Applications

Beyond medicinal uses, this compound is also explored in material science.

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers with tailored properties. Its reactive functional groups allow it to participate in polymerization reactions, leading to materials with specific mechanical and thermal characteristics .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being studied as a component in coatings and adhesives. These applications leverage its ability to form strong bonds with substrates while maintaining flexibility .

Case Studies

作用机制

The specific mechanism of action for tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is not well-documented. piperazine derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The oxetane ring may also contribute to the compound’s reactivity and binding properties.

相似化合物的比较

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is unique due to the presence of both an oxetane ring and a piperazine ring in its structure. This combination provides distinct reactivity and potential for diverse applications in organic synthesis and pharmaceutical research.

生物活性

Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound features a piperazine ring, a tert-butyl group, and an oxetane moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of piperazine compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have indicated that it may induce apoptosis in cancer cell lines. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to influence cytokine production and may downregulate pro-inflammatory markers in various in vitro models. This suggests a potential role in managing inflammatory diseases .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets:

- Receptor Binding : The piperazine ring can interact with various receptors, potentially modulating their activity.

- Oxetane Reactivity : The oxetane moiety may enhance the compound's reactivity, allowing it to form stable complexes with target proteins or enzymes .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Downregulation of pro-inflammatory cytokines |

Case Study: Anticancer Activity

In a study focusing on the anticancer effects, this compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in oncology .

Case Study: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects by treating macrophage cell lines with the compound. Results showed significant reductions in TNF-alpha and IL-6 levels, suggesting that the compound could modulate inflammatory responses effectively .

Applications in Scientific Research

This compound is utilized in various fields:

- Organic Synthesis : It serves as an intermediate for synthesizing complex organic molecules.

- Medicinal Chemistry : Ongoing research aims to develop novel therapeutic agents based on its structure .

- Peptide Linkage : Its core structure is employed for linking biologically active peptides, enhancing their stability and activity.

属性

IUPAC Name |

tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)10-8-16-9-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORURUBWYXNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。